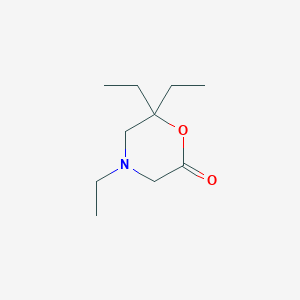

4,6,6-Triethylmorpholin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6,6-Triethylmorpholin-2-one is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of three ethyl groups and a morpholinone ring, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Triethylmorpholin-2-one typically involves the reaction of ethyl-substituted amines with appropriate carbonyl compounds under controlled conditions. One common method is the Mannich condensation reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the desired morpholinone derivative . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 60°C) with constant stirring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as copper (I) chloride can be used to enhance the reaction efficiency . The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,6,6-Triethylmorpholin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Ethylgruppen oder am Morpholinon-Ring stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Gegenwart von Essigsäure.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung entsprechender Oxide oder hydroxylierter Derivate.

Reduktion: Bildung reduzierter Morpholinon-Derivate.

Substitution: Bildung substituierter Morpholinon-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

4,6,6-Triethylmorpholin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.

Biologie: Auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antiviralen Eigenschaften untersucht.

Medizin: Für seine mögliche Verwendung in der Medikamentenentwicklung erforscht, insbesondere als Gerüst für die Entwicklung neuer Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von 4,6,6-Triethylmorpholin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme wirken. So kann sie beispielsweise Enzyme hemmen, die an der Synthese der mikrobiellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und den Modifikationen, die an der Verbindung vorgenommen werden, variieren .

Ähnliche Verbindungen:

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-on: Ein Morpholin-Derivat mit antiviralen und Antitumor-Aktivitäten.

4-Hydroxy-1,2,2,6,6-pentamethylpiperidin: Ein weiteres Morpholin-Derivat, das in verschiedenen chemischen Reaktionen verwendet wird.

Einzigartigkeit: 4,6,6-Triethylmorpholin-2-on ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere chemische und physikalische Eigenschaften verleiht. Das Vorhandensein von drei Ethylgruppen erhöht seine Lipophilie und kann seine Wechselwirkung mit biologischen Zielstrukturen beeinflussen. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Moleküle mit maßgeschneiderten Eigenschaften für spezifische Anwendungen.

Wirkmechanismus

The mechanism of action of 4,6,6-Triethylmorpholin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A morpholine derivative with antiviral and antitumor activities.

4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Another morpholine derivative used in various chemical reactions.

Uniqueness: 4,6,6-Triethylmorpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three ethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This makes it a valuable compound for designing new molecules with tailored properties for specific applications.

Eigenschaften

Molekularformel |

C10H19NO2 |

|---|---|

Molekulargewicht |

185.26 g/mol |

IUPAC-Name |

4,6,6-triethylmorpholin-2-one |

InChI |

InChI=1S/C10H19NO2/c1-4-10(5-2)8-11(6-3)7-9(12)13-10/h4-8H2,1-3H3 |

InChI-Schlüssel |

SGMAZOOCJZNIEW-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CN(CC(=O)O1)CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)

![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)

![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)